molecular formula C7H5BF4O3 B123678 (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid CAS No. 871126-20-4

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid

Cat. No.: B123678
CAS No.: 871126-20-4
M. Wt: 223.92 g/mol
InChI Key: AVCUUTFGJGZDMS-UHFFFAOYSA-N
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Description

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid, also known as this compound, is a useful research compound. Its molecular formula is C7H5BF4O3 and its molecular weight is 223.92 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Biosensors

Recent progress highlights the use of boronic acids, including derivatives similar to (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid, in constructing electrochemical biosensors. These sensors leverage the unique properties of boronic acids for detecting sugars, glycated hemoglobin (HbA1c), and fluoride ions. The mechanism involves selective binding to diols through boronate ester formation, offering a promising avenue for non-enzymatic glucose sensing and HbA1c monitoring, crucial for diabetes management (Wang et al., 2014).

Drug Discovery and Design

The incorporation of boronic acids into medicinal chemistry has led to the approval of several boronic acid-based drugs by regulatory agencies. The unique physicochemical properties of boronic acids, such as enhancing drug potency and improving pharmacokinetics, have been instrumental in their application in drug discovery. This underscores the potential of boronic acid derivatives in developing new therapeutic agents (Plescia & Moitessier, 2020).

Environmental Remediation

In seawater desalination, boron removal poses significant challenges due to its presence in boric acid form. Studies on reverse osmosis (RO) and nanofiltration (NF) membranes have advanced our understanding of boron rejection mechanisms. This research contributes to optimizing desalination processes, ensuring the safe removal of boron from drinking water, and highlighting the environmental applications of boronic acid derivatives (Tu et al., 2010).

Antifungal Applications

The exploration of boronic acid-based compounds has revealed their significant antifungal properties. Boronic acids, including structurally related compounds, have shown efficacy against pathogenic fungi, offering a promising approach to managing fungal infections and diseases affecting agriculture and human health. This suggests the potential of this compound and its analogs in developing new antifungal strategies (Estevez-Fregoso et al., 2021).

Mechanism of Action

Target of Action

The primary target of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid, also known as 4-Methoxy-2,3,5,6-tetrafluorophenylboronic acid, is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of this compound involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid group of the compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s boronic acid group plays a crucial role in this process, acting as a nucleophile in the transmetalation step .

Pharmacokinetics

These features suggest that the compound may have favorable bioavailability properties for chemical transformations .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . This makes it an indispensable compound extensively employed in the biomedical arena, assuming a pivotal position as a central intermediary within the intricate web of pharmaceutical drug synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of boronic esters, including this compound, can be affected by air and moisture . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . Furthermore, the Suzuki–Miyaura coupling reaction conditions are exceptionally mild and functional group tolerant, contributing to the success of this compound in organic synthesis .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Properties

IUPAC Name

(2,3,5,6-tetrafluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCUUTFGJGZDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)OC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584712
Record name (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-20-4
Record name B-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871126-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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